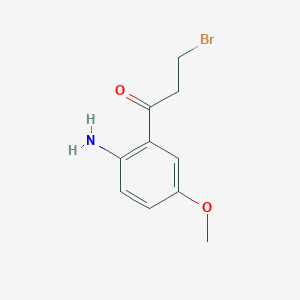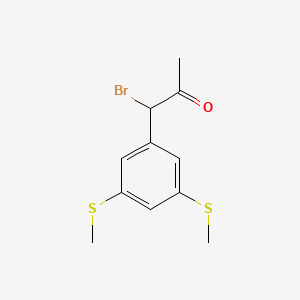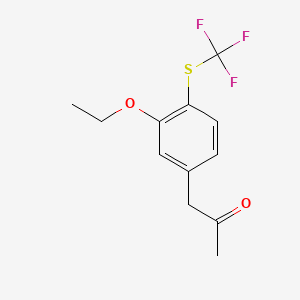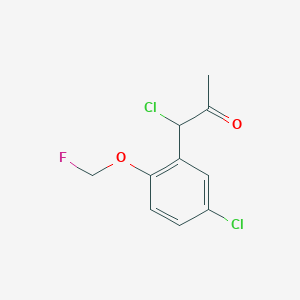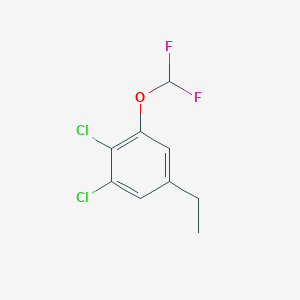
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene is an organic compound with the molecular formula C9H8Cl2F2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethyl group attached to the benzene ring
Preparation Methods
The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene typically involves multi-step organic reactions. One common synthetic route includes the chlorination and fluorination of a suitable benzene derivative, followed by the introduction of the difluoromethoxy and ethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with other chemical species.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to bind to and modify the activity of certain enzymes or receptors. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,2-Dichloro-3-difluoromethoxy-5-ethylbenzene can be compared with other similar compounds, such as:
- 1,2-Dichloro-3-difluoromethoxy-5-fluorobenzene
- 1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene
These compounds share structural similarities but differ in the specific substituents attached to the benzene ring
Properties
Molecular Formula |
C9H8Cl2F2O |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-5-ethylbenzene |
InChI |
InChI=1S/C9H8Cl2F2O/c1-2-5-3-6(10)8(11)7(4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
JFJBXRYGPZWZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


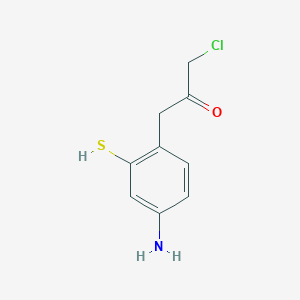
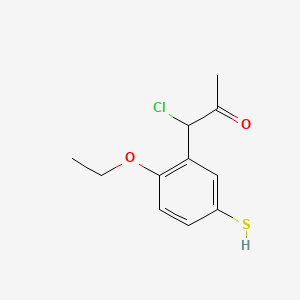
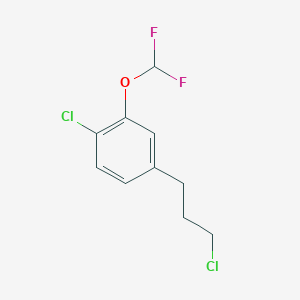
![4-(4-((1-Butyl-3-((R)-cyclohexyl(hydroxy)methyl)-2,5-dioxo-1,4,9-triazaspiro[5.5]undecan-9-yl)methyl)phenoxy)benzoic acid](/img/structure/B14049511.png)
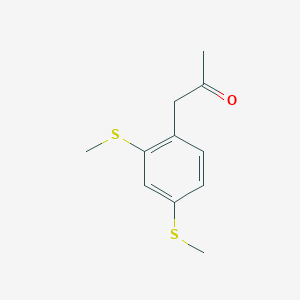
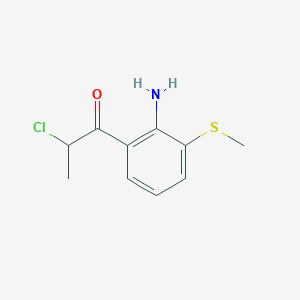
![(E)-3-(7-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049531.png)


